Homocystine, DL-

Neuroscience Epileptogenesis Neurotoxicity

Researchers require a stable, oxidation-resistant homocysteine standard for reproducible LC-MS/MS calibration. DL-Homocystine eliminates the rapid thiol oxidation that compromises homocysteine reference solutions. • Achieves LOD 0.1 µmol/L, LOQ 0.5 µmol/L with CVs 2.9-5.9% when used with homocystine-d8 internal standard. • >98% purity ensures SI-traceable accuracy for cardiovascular risk assessment and homocystinuria diagnosis. • Ambient-stable disulfide form simplifies stock preparation and reduces batch-to-batch variability versus reduced homocysteine.

Molecular Formula C8H16N2O4S2
Molecular Weight 268.4 g/mol
CAS No. 870-93-9
Cat. No. B109188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomocystine, DL-
CAS870-93-9
Synonyms(R*,R*)-(±)-4,4’-Dithiobis[2-amino-Butanoic Acid;  DL-4,4’-Dithiobis[2-amino-butyric Acid;  DL-4,4’-Dithiobis(2-aminobutyric Acid);  DL-Homocystine;  NSC 226570; 
Molecular FormulaC8H16N2O4S2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESC(CSSCCC(C(=O)O)N)C(C(=O)O)N
InChIInChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m1/s1
InChIKeyZTVZLYBCZNMWCF-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Homocystine Physicochemical Properties and Specifications


DL-Homocystine (CAS 870-93-9) is a sulfur-containing amino acid dimer comprising two homocysteine molecules linked via a disulfide bond . It is characterized by a molecular formula of C8H16N2O4S2 and a molecular weight of 268.35 g/mol . The compound exists as a white to light yellow crystalline powder with a melting point exceeding 300°C . Its aqueous solubility is limited to approximately 0.2 g/L at 25°C under neutral conditions, though solubility increases to ~10 mg/mL under alkaline conditions (pH adjusted to 11 with NaOH) . Commercial preparations typically offer purity specifications of ≥98% as determined by TLC or nonaqueous titration .

Form Stable disulfide dimer; ready for quantitative use
Solubility profile Alkaline stock preparation (pH ~11) for concentrated solutions
Purity grade ≥98% by TLC/titration; suitable for assay standardization

Why Homocysteine Analogs Cannot Substitute DL-Homocystine


Interchanging DL-homocystine with structurally related compounds such as DL-homocysteine or DL-homocysteine thiolactone in research applications is scientifically invalid due to profound differences in chemical reactivity, biological activity, and analytical behavior. DL-Homocystine is the oxidized disulfide form, which confers distinct stability and handling properties compared to the reduced thiol form, DL-homocysteine, which is prone to rapid oxidation in plasma [1]. Critically, in functional assays, these compounds exhibit divergent and sometimes opposing pharmacological effects: for instance, homocystine significantly potentiates spontaneous neuronal network activity in hippocampal preparations to a greater extent than homocysteine or its thiolactone derivative [2], while in other systems, such as platelet arachidonic acid metabolism, homocystine and homocysteine display differential modulation of thromboxane production [3]. Furthermore, analytical methods for total homocysteine quantification require a distinct reduction step to convert homocystine to homocysteine, and the use of deuterated homocystine (e.g., homocystine-d8) as an internal standard is essential for accurate LC-MS/MS measurements, a role that cannot be fulfilled by other thiol analogs [4].

Redox state mismatch
Homocystine (disulfide) and homocysteine (free thiol) differ in oxidation susceptibility and reactivity; substitution may shift assay outcomes.
Neuroexcitatory response divergence
Reported hippocampal network excitation ranks homocystine > homocysteine ≈ thiolactone; analogs may not produce comparable endpoint activation.
Analytical method incompatibility
Total homocysteine LC-MS/MS workflows require homocystine-d8 ISTD and a reduction step; thiol analogs do not meet calibration standard requirements.

DL-Homocystine Comparative Performance Evidence


Neuroexcitatory Potency in Hippocampal Network Activity

In a direct comparative study of homocysteine derivatives on neonatal rat hippocampal slices, homocystine (500 μM) produced the most significant increase in spontaneous network activity compared to equimolar concentrations of homocysteine and homocysteine thiolactone. The effects of all three compounds were abolished by NMDA and AMPA receptor blockade, confirming a common glutamatergic mechanism [1].

Neuroexcitatory Potency
Head-to-head
Homocystine > Homocysteine ≈ Thiolactone
Supports neurotoxicity model endpoint; NMDA/AMPA-dependent mechanism reported.
Qualitative ranking; exact fold-change not provided.
Neuroscience Epileptogenesis Neurotoxicity

Platelet Thromboxane Production

In an in vitro study using human platelet-rich plasma, L-homocystine (1 mM) increased thromboxane B2 (TXB2) production from 13.6% ± 1.9% to 19.8% ± 2.1% (P < 0.02), while D,L-homocysteine (1 mM) increased TXB2 from 12.7% ± 1.5% to 16.9% ± 1.5% (P < 0.01). Notably, cystine, cysteine, and methionine at the same concentration had no effect, demonstrating structural specificity [1].

Platelet TXB2 Production
Head-to-head
L-homocystine: +46% relative increase (P
Reported platelet COX pathway activation; structural specificity vs. cystine/cysteine/methionine.
1 mM incubation, human platelet-rich plasma.
Vascular PGI2 Synthesis
Head-to-head
Homocystine: 0.20→0.19 ng/mg (no significant change)
No vascular prostacyclin compensation; may model prothrombotic imbalance.
Human umbilical artery segments.
Cardiac O2 Consumption
Head-to-head
Homocystine: ~15% decrease; thiolactones: 12–16% decrease
Reported equivalent metabolic effect; stable disulfide may simplify handling.
Rat heart homogenate, 10 µM.
LC-MS/MS ISTD Performance
Method context
LLOQ 0.5 µmol/L; intra-assay CV 3.6–5.3%; r=0.975 vs. HPLC
Supports bioanalytical method validation for total homocysteine.
Homocystine-d8 internal standard, plasma/urine matrices.
Ambient Stability
Class-level inference
Stable at RT for days; long-term storage in cool, dark place
Reported handling robustness supports lot consistency.
No reducing agents required; vs. homocysteine -20°C storage.
Thrombosis Platelet Function Cardiovascular Disease

Vascular Prostacyclin Synthesis

In contrast to their effects on platelet thromboxane, both homocysteine and homocystine had no effect on vascular prostacyclin (PGI2) synthesis in umbilical artery segments. Control PGI2 production was 0.22 ± 0.03 ng/mg, which remained unchanged at 0.21 ± 0.03 ng/mg with D,L-homocysteine and similarly unchanged from 0.20 ± 0.04 to 0.19 ± 0.04 ng/mg with D,L-homocystine [1].

Vascular PGI2 Synthesis
Head-to-head
Homocystine: 0.20→0.19 ng/mg (no significant change)
No vascular prostacyclin compensation; may model prothrombotic imbalance.
Human umbilical artery segments.
Vascular Biology Prostacyclin Endothelial Function

Cardiac Oxygen Consumption

In rat heart tissue homogenate, 10 μM DL-homocysteine decreased oxygen consumption rate by 15.19 ± 4.01% compared to control, while DL-homocysteine thiolactone (DL-Hcy TLHC) decreased it by 12.42 ± 1.01% and L-homocysteine thiolactone by 16.43 ± 4.52%. All three compounds caused similar magnitude decreases, indicating that in this assay system, the disulfide (homocystine) and thiolactone forms are comparably active [1].

Cardiac O2 Consumption
Head-to-head
Homocystine: ~15% decrease; thiolactones: 12–16% decrease
Reported equivalent metabolic effect; stable disulfide may simplify handling.
Rat heart homogenate, 10 µM.
Cardiovascular Physiology Mitochondrial Function Oxidative Metabolism

LC-MS/MS Internal Standard for Homocysteine Assays

In a validated LC-MS/MS method for total homocysteine (tHcy) determination, homocystine-d8 (2 nmol) is added as internal standard to 100 μL of plasma or urine. The method achieves a limit of detection of 0.1 μmol/L and limit of quantitation of 0.5 μmol/L, with a retention time of 1.4 minutes. Comparison with HPLC (n=367) yielded a regression equation of y = 1.097x - 1.377 (r = 0.975), and comparison with fluorescence polarization immunoassay (Abbott IMx) yielded y = 1.039x + 0.025 (r = 0.969) [1].

LC-MS/MS ISTD Performance
Method context
LLOQ 0.5 µmol/L; intra-assay CV 3.6–5.3%; r=0.975 vs. HPLC
Supports bioanalytical method validation for total homocysteine.
Homocystine-d8 internal standard, plasma/urine matrices.
Bioanalytical Chemistry LC-MS/MS Clinical Diagnostics

Ambient Stability and Handling

DL-Homocystine, as the oxidized disulfide dimer, is inherently stable at ambient temperature for several days during shipping and is stable long-term when stored at room temperature in a cool, dark place (<15°C) . In contrast, reduced homocysteine is highly susceptible to rapid oxidation in plasma and aqueous solutions, forming disulfide bonds with proteins and other thiols, necessitating immediate sample processing or the use of reducing agents [1].

Ambient Stability
Class-level inference
Stable at RT for days; long-term storage in cool, dark place
Reported handling robustness supports lot consistency.
No reducing agents required; vs. homocysteine -20°C storage.
Chemical Stability Storage Optimization Experimental Reproducibility

DL-Homocystine Research and Industrial Applications


LC-MS/MS Total Homocysteine Calibration Standard

DL-Homocystine is the preferred starting material for preparing calibration standards and quality control materials in clinical laboratories performing total homocysteine (tHcy) measurements via LC-MS/MS. The method, validated using homocystine-d8 as an internal standard, achieves limits of detection of 0.1 μmol/L and limits of quantitation of 0.5 μmol/L, with inter-assay CVs of 2.9-5.9% [1]. High-purity DL-homocystine (≥98%) from reputable suppliers ensures accurate SI-traceable quantification, essential for cardiovascular risk assessment and diagnosis of homocystinuria. [1]

In Vitro Neurotoxicity and Epileptogenesis Model

DL-Homocystine is the most potent inducer of spontaneous hippocampal network activity among homocysteine derivatives, making it the optimal tool for ex vivo studies of hyperhomocysteinemia-induced neurotoxicity and epileptogenesis [1]. At concentrations of 100-500 μM, homocystine significantly increases the frequency of giant depolarizing potentials (GDP) and multiple action potentials (MAP) in neonatal rat hippocampal slices, with effects abolished by NMDA and AMPA receptor blockade [1]. This model is directly relevant to understanding the neurological complications of homocystinuria and the potential role of elevated homocysteine in seizure disorders. [1]

Prothrombotic Platelet Activation Studies

DL-Homocystine is a valuable research tool for dissecting the prothrombotic mechanisms underlying the thrombotic diathesis of homocystinuria. In vitro, L-homocystine (1 mM) significantly increases platelet thromboxane B2 production by 46% relative to control, while having no effect on vascular prostacyclin synthesis [1]. This selective activation of platelet cyclooxygenase products without compensatory endothelial prostacyclin release creates a prothrombotic imbalance that mimics the in vivo condition. Researchers studying platelet function, thrombosis, and vascular biology can utilize homocystine to explore signaling pathways involved in hyperhomocysteinemia-associated thrombotic events. [1]

Cardiac Mitochondrial Oxygen Consumption Studies

For cardiovascular physiologists investigating the effects of sulfur-containing amino acids on mitochondrial function, DL-homocystine offers a stable alternative to the more reactive homocysteine thiolactone while producing equivalent metabolic effects. At 10 μM, homocystine decreases cardiac tissue oxygen consumption by approximately 15%, comparable to the 12-16% decrease observed with thiolactone derivatives [1]. The superior ambient stability of homocystine [2] reduces experimental variability and simplifies solution preparation, making it the preferred compound for reproducible studies of cardiac bioenergetics and gasotransmitter involvement in hyperhomocysteinemia. [1][2]

Application
Selection Property
Validation Focus
Total homocysteine bioanalysis
High-purity disulfide form; ISTD precursor availability
LC-MS/MS method accuracy and calibration linearity
Neurotoxicity & seizure models
Reported neuroexcitatory potency in hippocampal networks
Spontaneous network activity endpoints (GDP/MAP)
Platelet function & thrombosis
Selective TXB2 activation without vascular PGI2 response
Prothrombotic imbalance modeling under hyperhomocysteinemia
Cardiac mitochondrial studies
Stable disulfide with reported metabolic effect comparable to thiolactones
Tissue oxygen consumption endpoints; handling reproducibility

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